2-(4-Chlorophenyl)-4'-iodoacetophenone
Overview
Description
2-(4-Chlorophenyl)-4’-iodoacetophenone is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a chlorophenyl group and an iodoacetophenone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-4’-iodoacetophenone typically involves the iodination of 2-(4-Chlorophenyl)acetophenone. One common method is the Sandmeyer reaction, where the diazonium salt of 2-(4-Chlorophenyl)acetophenone is treated with potassium iodide to introduce the iodine atom. The reaction is usually carried out in an aqueous medium at low temperatures to ensure the stability of the diazonium salt.
Industrial Production Methods
Industrial production of 2-(4-Chlorophenyl)-4’-iodoacetophenone may involve large-scale iodination processes using similar reaction conditions as in laboratory synthesis. The use of continuous flow reactors can enhance the efficiency and yield of the product by providing better control over reaction parameters such as temperature and reagent concentration.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-4’-iodoacetophenone can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation Reactions: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The ketone group can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium cyanide, and thiourea. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used in aprotic solvents like tetrahydrofuran (THF).
Major Products Formed
Substitution Reactions: Products include azido, cyano, or thiol derivatives of the original compound.
Oxidation Reactions: Products include carboxylic acids or esters.
Reduction Reactions: Products include alcohols or alkanes.
Scientific Research Applications
2-(4-Chlorophenyl)-4’-iodoacetophenone has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceutical compounds due to its potential biological activity.
Material Science: It can be used in the synthesis of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-4’-iodoacetophenone depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The presence of the chlorophenyl and iodo groups can enhance its binding affinity and specificity towards certain molecular targets.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Bromophenyl)-4’-iodoacetophenone
- 2-(4-Fluorophenyl)-4’-iodoacetophenone
- 2-(4-Methylphenyl)-4’-iodoacetophenone
Uniqueness
2-(4-Chlorophenyl)-4’-iodoacetophenone is unique due to the presence of both chlorine and iodine atoms, which can influence its reactivity and biological activity. The combination of these substituents can provide distinct electronic and steric effects, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(4-chlorophenyl)-1-(4-iodophenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClIO/c15-12-5-1-10(2-6-12)9-14(17)11-3-7-13(16)8-4-11/h1-8H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHSYBPGJDUDBQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)C2=CC=C(C=C2)I)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClIO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20642305 | |
Record name | 2-(4-Chlorophenyl)-1-(4-iodophenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20642305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898784-08-2 | |
Record name | 2-(4-Chlorophenyl)-1-(4-iodophenyl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898784-08-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(4-Chlorophenyl)-1-(4-iodophenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20642305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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